molecular formula C10H9NOS2 B189022 Rhodanine, 3-(o-tolyl)- CAS No. 23522-37-4

Rhodanine, 3-(o-tolyl)-

Cat. No.: B189022
CAS No.: 23522-37-4
M. Wt: 223.3 g/mol
InChI Key: QRUHQDWJIHNEJU-UHFFFAOYSA-N
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Description

Rhodanine, 3-(o-tolyl)- is a heterocyclic compound belonging to the thiazolidinone family. It is characterized by a thiazolidine ring with a carbonyl group at the fourth position and a thioxo group at the second position. The compound is known for its diverse biological activities and is widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Rhodanine derivatives have been found to interact with various enzymes and proteins. For instance, some rhodanine derivatives have been shown to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . The nature of these interactions involves the binding of the rhodanine derivative to the active site of the enzyme, leading to its inhibition .

Cellular Effects

The cellular effects of “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” are largely related to its inhibitory effects on certain enzymes. For example, inhibition of PRL-3 can lead to reduced migration and invasion of cancer cells . This suggests that “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” may influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” involves binding interactions with biomolecules, leading to changes in their activity. For instance, by binding to and inhibiting PRL-3, “Rhodanine, 3-(o-tolyl)-” or “3-(2-Methylphenyl)rhodanine” can influence gene expression and cellular processes .

Temporal Effects in Laboratory Settings

It is known that rhodanine derivatives can have long-term effects on cellular function, such as inhibiting the migration and invasion of cancer cells .

Dosage Effects in Animal Models

Rhodanine derivatives have been shown to have anticancer properties, suggesting potential therapeutic applications .

Metabolic Pathways

Rhodanine derivatives are known to interact with various enzymes, suggesting that they may be involved in multiple metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodanine, 3-(o-tolyl)- can be synthesized through various methods. . The reaction typically occurs in an aqueous medium at elevated temperatures.

Industrial Production Methods: Industrial production of Rhodanine, 3-(o-tolyl)- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Rhodanine, 3-(o-tolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rhodanine, 3-(o-tolyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities.

    Medicine: It is used in the development of drugs for treating diabetes, inflammation, and cancer.

    Industry: Rhodanine derivatives are used in the production of dyes and pigments

Comparison with Similar Compounds

  • Rhodanine-3-acetic acid
  • Rhodanine-3-propionic acid
  • Rhodanine-3-butyric acid

Comparison: Rhodanine, 3-(o-tolyl)- is unique due to the presence of the o-tolyl group, which enhances its biological activity and specificity. Compared to other rhodanine derivatives, it exhibits higher potency in antimicrobial and anticancer assays .

Properties

IUPAC Name

3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7-4-2-3-5-8(7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUHQDWJIHNEJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CSC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178112
Record name Rhodanine, 3-(o-tolyl)-
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Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23522-37-4
Record name 3-(2-Methylphenyl)-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23522-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-o-Tolylrhodanine
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Record name NSC159049
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Record name Rhodanine, 3-(o-tolyl)-
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Record name 3-(o-Tolyl)rhodanine
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Record name 3-O-TOLYLRHODANINE
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